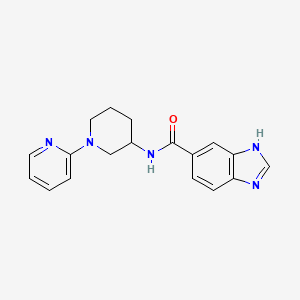![molecular formula C18H25NO4 B6638254 (4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone](/img/structure/B6638254.png)
(4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone, also known as HU-308, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as CB2 agonists, which selectively activate the CB2 receptor in the endocannabinoid system.
Mecanismo De Acción
(4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone selectively activates the CB2 receptor in the endocannabinoid system, which is primarily expressed in immune cells and peripheral tissues. The activation of the CB2 receptor results in the inhibition of immune cell activation and the production of pro-inflammatory cytokines and chemokines. It also reduces pain perception by inhibiting the release of neurotransmitters involved in pain signaling.
Biochemical and Physiological Effects:
(4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It also reduces pain perception by inhibiting the release of neurotransmitters involved in pain signaling. Additionally, (4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone has been shown to induce apoptosis and inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone in lab experiments is its selective activation of the CB2 receptor, which allows for the study of the specific effects of CB2 activation. Additionally, (4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone has been extensively studied and has well-established pharmacological properties. However, one limitation of using (4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone in lab experiments is its potential off-target effects, as it may activate other receptors in addition to the CB2 receptor.
Direcciones Futuras
There are several future directions for the study of (4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone. One direction is the development of more selective CB2 agonists with reduced off-target effects. Another direction is the study of the potential therapeutic applications of (4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone in other diseases such as neurodegenerative disorders and metabolic disorders. Additionally, the development of novel drug delivery systems for (4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone could enhance its therapeutic efficacy.
Métodos De Síntesis
(4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone is synthesized by a multi-step process involving the reaction of various chemical intermediates. The first step involves the reaction of 4-methoxy-2-methylphenol with 1,3-dichloropropane to form 4-methoxy-2-methylphenyl-1,3-dioxolane. The dioxolane is then reacted with 1,6-diaminohexane to form the spiro compound, which is further reacted with 4-hydroxybenzophenone to produce (4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone.
Aplicaciones Científicas De Investigación
(4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone has been extensively studied for its potential therapeutic applications in various diseases such as inflammation, pain, and cancer. It has been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines. It also has analgesic properties by reducing pain perception through the activation of the CB2 receptor. Additionally, (4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone has been shown to have anti-cancer properties by inducing apoptosis and inhibiting the growth of cancer cells.
Propiedades
IUPAC Name |
(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-(4-methoxy-2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-13-11-15(22-2)3-4-16(13)17(21)19-8-6-18(7-9-19)12-14(20)5-10-23-18/h3-4,11,14,20H,5-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMRSFDSFLITFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)N2CCC3(CC2)CC(CCO3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-(4-methoxy-2-methylphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine](/img/structure/B6638186.png)
![1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B6638190.png)
![Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6638207.png)
![[2-(2-Methoxyphenyl)piperazin-1-yl]-quinolin-5-ylmethanone](/img/structure/B6638213.png)
![[2-(4-Methoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B6638225.png)
![2-[Benzyl-[2-[2-(trifluoromethyl)benzimidazol-1-yl]acetyl]amino]acetic acid](/img/structure/B6638229.png)
![(4-Fluorophenyl)-[1-[(1-phenylpyrazol-4-yl)methyl]piperidin-4-yl]methanol](/img/structure/B6638231.png)

![(3R,4R)-1-[(3-methylimidazol-4-yl)methyl]-4-phenoxypyrrolidin-3-ol](/img/structure/B6638245.png)
![N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide](/img/structure/B6638250.png)
![ethyl N-[4-(benzenesulfonyl)phenyl]carbamate](/img/structure/B6638251.png)
![N-[(2-methylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B6638252.png)
![Methyl 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate](/img/structure/B6638277.png)